Fasudil hydrochloride

Descripción general

Descripción

El hidrocloruro de fasudil es un potente inhibidor de la cinasa Rho y vasodilatador. Ha sido ampliamente utilizado en el tratamiento del vasoespasmo cerebral, particularmente después de la hemorragia subaracnoidea, y ha demostrado ser prometedor en el tratamiento de la hipertensión pulmonar y el deterioro cognitivo en pacientes con accidente cerebrovascular . El hidrocloruro de fasudil es conocido por su capacidad para mejorar la memoria en ratones normales, lo que lo convierte en un posible tratamiento para la pérdida de memoria relacionada con la edad o neurodegenerativa .

Aplicaciones Científicas De Investigación

El hidrocloruro de fasudil tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza para tratar el vasoespasmo cerebral, la hipertensión pulmonar y el deterioro cognitivo en pacientes con accidente cerebrovascular . También ha mostrado potencial en el tratamiento de enfermedades neurodegenerativas como la esclerosis lateral amiotrófica, la enfermedad de Parkinson y la demencia . En química, el hidrocloruro de fasudil se utiliza como un inhibidor de la cinasa Rho para estudiar la vía ROCK y su papel en varios procesos biológicos . Además, se ha investigado por sus efectos cardioprotectores y su capacidad para mejorar la microcirculación en el tejido cerebral .

Mecanismo De Acción

El hidrocloruro de fasudil ejerce sus efectos inhibiendo la vía RhoA / cinasa Rho (ROCK) . ROCK es una enzima que media la vasoconstricción y la remodelación vascular al fosforilar la subunidad de unión a la miosina de la fosfatasa de la cadena ligera de miosina, disminuyendo así su actividad y mejorando la contracción del músculo liso vascular . Al inhibir ROCK, el hidrocloruro de fasudil reduce la vasoconstricción y mejora el flujo sanguíneo. También aumenta la expresión de la sintasa de óxido nítrico endotelial (eNOS), lo que lleva a una mayor vasodilatación .

Análisis Bioquímico

Biochemical Properties

Fasudil hydrochloride is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . This compound interacts with this enzyme, inhibiting its activity and thus playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have various effects on cells. It has been found to increase cellular impedance, enhance barrier properties in a concentration-dependent manner, and increase the expression of the tight junction protein claudin-5 . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in the level of the vasodilator nitric oxide (NO) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found that treatment with this compound increased cellular impedance over time . Additionally, it has been observed that the effects of this compound on blood-brain barrier integrity were confirmed in both mono- and co-culture models .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial ischemia/reperfusion injury .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit the function of Th1 and Th17 cells and M1 macrophages/microglia, while increasing the expression of regulatory T cells and M2 macrophages/microglia in the peripheral and central immune systems .

Métodos De Preparación

La preparación del hidrocloruro de fasudil involucra varias rutas sintéticas. Un método incluye la reacción del ácido isoquinolina sulfónico con cloruro de tionilo para formar cloruro de isoquinolina sulfonilo hidrocloruro. Este intermedio luego se hace reaccionar con homopiperazina en diclorometano, seguido de recristalización en metanol para obtener hidrocloruro de fasudil como un polvo cristalino blanco . Otro método implica la preparación de impurezas de hidrocloruro de fasudil, que incluye la formación de cloruro de isoquinolina sulfonilo hidrocloruro a partir de ácido isoquinolina sulfónico y cloruro de tionilo, seguido de reacciones con metanol y etanol para generar las correspondientes impurezas de ésteres metílico y etílico .

Análisis De Reacciones Químicas

El hidrocloruro de fasudil sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo, metanol y etanol . Los principales productos formados a partir de estas reacciones son el cloruro de isoquinolina sulfonilo hidrocloruro y sus impurezas de ésteres metílico y etílico .

Comparación Con Compuestos Similares

El hidrocloruro de fasudil es único entre los inhibidores de la cinasa Rho debido a sus potentes efectos vasodilatadores y su capacidad para mejorar la función cognitiva. Los compuestos similares incluyen hidroxi-fasudil, que es un metabolito activo del hidrocloruro de fasudil, y otros inhibidores de la cinasa Rho como Y-27632 y H-1152 . Estos compuestos comparten mecanismos de acción similares, pero difieren en su potencia y aplicaciones específicas.

Actividad Biológica

Fasudil hydrochloride, a potent Rho-kinase (ROCK) inhibitor, has garnered significant attention due to its diverse biological activities and therapeutic potential across various medical conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Fasudil exerts its biological effects primarily through the inhibition of Rho-kinase, which plays a crucial role in various cellular processes including contraction, migration, and proliferation. The compound also inhibits several other kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), with respective inhibition constants (Ki) of 0.33 μM, 1.0 μM, 9.3 μM, and 55 μM . The inhibition of these kinases leads to several downstream effects:

- Vasodilation : Fasudil induces vasodilation by blocking calcium-induced contractions in vascular smooth muscle cells.

- Inhibition of Fibrosis : It suppresses collagen production in hepatic stellate cells and inhibits their activation, which is significant in liver fibrosis .

- Neuroprotection : In models of spinal cord injury, Fasudil promotes neurological recovery by reducing inflammation and oxidative stress .

Therapeutic Applications

This compound has been studied for various clinical applications:

- Cerebral Vasospasm : It is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage. Clinical studies have demonstrated its efficacy in improving outcomes in patients with post-traumatic cerebral vasospasm .

- Cardiovascular Diseases : Research indicates that Fasudil has cardioprotective effects in models of myocardial ischemia/reperfusion injury. It reduces myocardial infarct size and improves cardiac function by enhancing coronary vasodilation and inhibiting apoptosis .

- Pulmonary Hypertension : In patients with pulmonary hypertension and right heart failure, intravenous administration of Fasudil has been shown to decrease in-hospital mortality rates significantly .

Case Study 1: Post-Traumatic Cerebral Vasospasm

A 47-year-old male patient with traumatic subarachnoid hemorrhage underwent intra-arterial infusion of this compound after developing severe vasospasm. Following treatment, significant improvement was observed in vasospasm and neurological function, highlighting the drug's potential in acute neurological settings .

Case Study 2: Spinal Cord Injury

In a controlled study involving rats with spinal cord injury, Fasudil treatment resulted in significant improvements in neurological recovery compared to controls receiving saline or methylprednisolone. The study indicated that Fasudil reduced neutrophil infiltration at the injury site and improved blood flow to the spinal cord .

Research Findings

A systematic review encompassing nineteen studies involving over 400 animals assessed the efficacy of Fasudil in myocardial ischemia/reperfusion injury. The findings revealed that Fasudil treatment led to:

- Reduced myocardial infarct size : Statistically significant reductions were noted compared to control groups (P < 0.05).

- Improved cardiac function : Enhanced systolic and diastolic functions were documented along with lower levels of cardiac enzymes .

Summary Table of Biological Activities

Propiedades

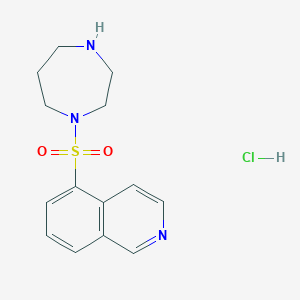

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVPBERIVUNMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-07-7 | |

| Record name | Fasudil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Fasudil hydrochloride?

A1: this compound is a potent and selective inhibitor of Rho-kinase (ROCK), specifically the ROCK-II isoform. [, , , , ]

Q2: How does this compound's inhibition of Rho-kinase lead to its therapeutic effects?

A2: Rho-kinase plays a crucial role in regulating various cellular processes, including smooth muscle contraction, cell motility, and apoptosis. By inhibiting ROCK, this compound:

- Reduces cerebral vasospasm: It inhibits the RhoA/ROCK signaling pathway, leading to vasodilation and improved cerebral blood flow in conditions like subarachnoid hemorrhage. [, , , , , ]

- Protects against ischemia/reperfusion injury: It reduces neuronal apoptosis, promotes axonal growth, and improves neurological outcomes following ischemic events in the brain and heart. [, , , , , ]

- Modulates inflammation: It has been shown to suppress the production of pro-inflammatory cytokines like INF-γ and IL-17 while promoting the production of the anti-inflammatory cytokine IL-10 in experimental autoimmune encephalomyelitis (EAE) models. []

- Influences stem cell differentiation: Research suggests it might induce the differentiation of rat bone marrow mesenchymal stem cells into neuron-like cells, potentially by interacting with both Notch and Rho/Rho GTPase signaling pathways. [, , ]

Q3: Does this compound affect the blood-brain barrier following cerebral ischemia/reperfusion?

A3: Yes, studies suggest that this compound can improve the function of the blood-brain barrier following cerebral ischemia/reperfusion. It appears to achieve this by inhibiting RhoA protein expression and upregulating growth-associated protein-43 and claudin-5 protein expression, which are crucial for maintaining blood-brain barrier integrity. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H17N3O2S·HCl. Its molecular weight is 327.83 g/mol. [, , ]

Q5: Is this compound injection compatible with Fructose injection?

A5: Yes, studies indicate that mixtures of this compound injection and Fructose injection, at simulated clinical concentrations, remain stable for at least 6 hours at room temperature (25 ± 2°C). This stability is based on observations of appearance, pH value, and this compound content. []

Q6: What are the stability concerns regarding this compound injection?

A6: While this compound injection shows good stability at high temperatures, it is susceptible to degradation when exposed to light. The primary photodegradation product identified is isoquinoline-5-sulfonic acid. This emphasizes the importance of storing this compound injection in dark conditions to maintain its quality and efficacy. [, , , ]

Q7: Are there formulations designed to improve the stability of this compound?

A7: Yes, researchers have developed formulations that enhance the stability of this compound. One such formulation involves incorporating sodium citrate, ethylenediamine tetraacetic acid disodium, and injection water. This specific formulation has demonstrated stability under high temperature, illumination, and accelerated aging conditions for extended periods, indicating its potential for long-term storage and improved product quality. []

Q8: Has this compound shown efficacy in animal models of subarachnoid hemorrhage?

A8: Yes, in rat models of subarachnoid hemorrhage, this compound effectively attenuated delayed cerebral vasospasm and demonstrated neuroprotective effects. This protection was linked to its ability to promote nitric oxide production in the cerebral artery walls. This compound's efficacy was found to be superior to that of nimodipine, a commonly used medication for cerebral vasospasm. []

Q9: What are the observed effects of this compound on heart function in animal models of myocardial ischemia/reperfusion injury?

A9: this compound postconditioning has demonstrated significant cardioprotective effects in rat models of acute myocardial ischemia/reperfusion injury. The treatment effectively reduced plasma myocardial enzyme levels, myocardial infarct size, and myocardial cell apoptosis, suggesting its potential in mitigating heart damage following ischemic events. []

Q10: What evidence supports the use of this compound in treating heart failure?

A10: Clinical studies have investigated the effects of this compound on heart failure in various contexts:

- Dilated cardiomyopathy: In patients with dilated cardiomyopathy, this compound improved cardiac function, as evidenced by decreased left ventricular end-systolic and end-diastolic dimensions, increased ejection fraction, and reduced serum cardiac troponin I levels. []

- Coronary heart disease: In patients with heart failure secondary to coronary heart disease, this compound improved clinical symptoms, reduced left ventricular dimensions, and increased ejection fraction without significant adverse effects on biochemical indicators. []

- Chronic cor pulmonale: this compound demonstrated positive therapeutic effects in patients with heart failure due to chronic cor pulmonale, improving clinical outcomes, blood gas parameters, and blood viscosity. []

Q11: What analytical techniques are employed to assess the quality of this compound?

A11: Several analytical methods are crucial for ensuring the quality and purity of this compound:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the content of this compound and to detect and quantify related substances or impurities. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides structural information about impurities present in this compound, enabling more comprehensive quality control. [, ]

- Bacterial Endotoxin Test: This test, as outlined in the China Pharmacopeia and Drug Standard Operation Instruction, is employed to ensure the this compound injection meets the required bacterial endotoxin limits for safe administration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.